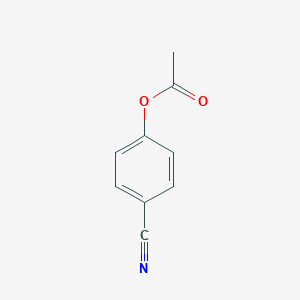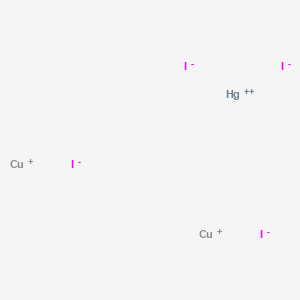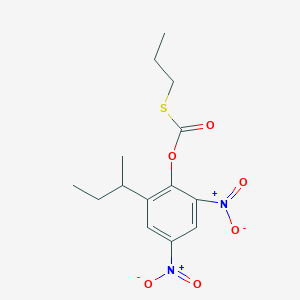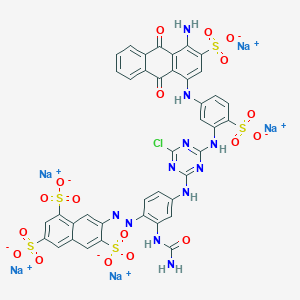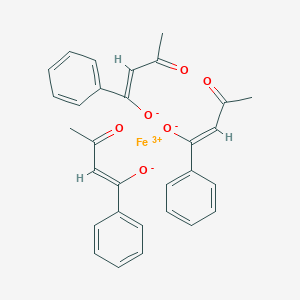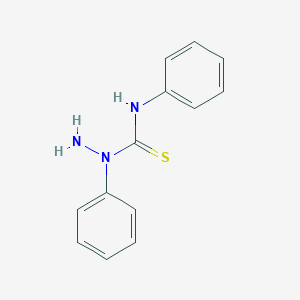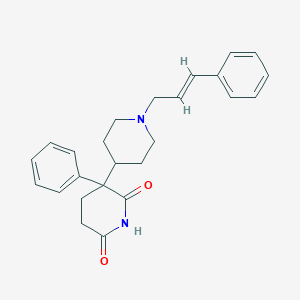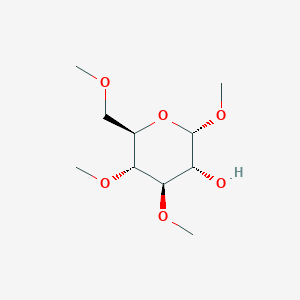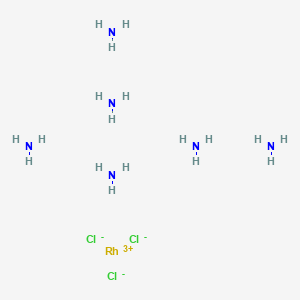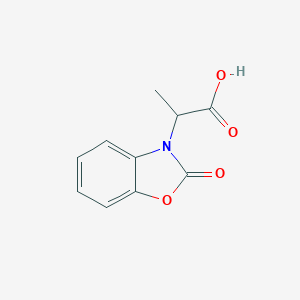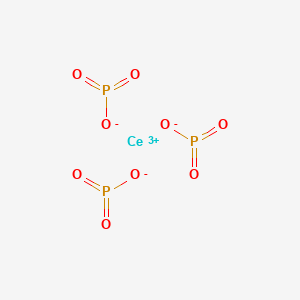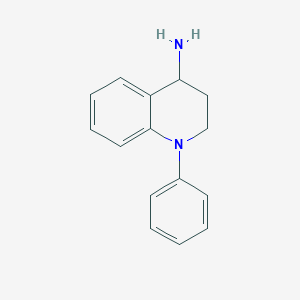
1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine derivatives involves multi-step processes. Typically, these involve cyclization reactions and subsequent functional group modifications. For example, derivatives like 2-[3-(7-Chloro-quinolin-4-ylamino)-alkyl]-1-(substituted phenyl)-2,3,4,9-tetrahydro-1H-beta-carbolines have been synthesized and screened for in vitro antimalarial activity (Gupta et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine has been characterized by spectroscopy and crystallography. For example, the crystal structure of related compounds has been elucidated using X-ray diffraction, showing specific molecular conformations stabilized by intramolecular interactions (Prabhuswamy et al., 2015).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their reactive functional groups. For instance, the cycloaddition reaction has been used to synthesize novel heterocyclic derivatives (Li et al., 2020). Their chemical reactivity and interactions, such as nucleophilic attacks, have been analyzed in detail to understand their chemical properties.
科学研究应用
Antimalarial Activity
1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine derivatives have shown promise as antimalarial agents. Gupta et al. (2008) synthesized hybrid molecules related to this compound, demonstrating significant in vitro antimalarial activity against chloroquine-sensitive strains of Plasmodium falciparum, outperforming chloroquine in some cases (Gupta et al., 2008).
Antimicrobial and Anti-Inflammatory Activity
Kumar et al. (2014) reported the synthesis of novel derivatives of 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine that exhibited antimicrobial and anti-inflammatory properties. These compounds were created by reacting with hydroxylamine hydrochloride in an alcohol medium (Kumar et al., 2014).
Anticancer Activity
Several studies have identified derivatives of 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine as potential anticancer agents. For instance, Via et al. (2008) discovered a new derivative that exhibited high antiproliferative activity and suggested cell death via apoptosis (Via et al., 2008). Similarly, Chen et al. (2011) identified 4-anilinofuro[2,3-b]quinoline derivatives as selectively active against non-small-cell lung cancers (Chen et al., 2011).
Electrophysical and Chemical Properties
Research has also focused on the electrophysical and chemical properties of 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine derivatives. Kumari and Sharma (2011) investigated the electrochemical behavior of related compounds in aprotic media, which could have implications for their application in various fields (Kumari & Sharma, 2011).
Synthesis and Structural Analysis
Significant research has been conducted on the synthesis and structural analysis of these compounds. For instance, Prabhuswamy et al. (2015) focused on the synthesis, characterization, and crystal structure of a specific derivative, providing insights into its molecular configuration (Prabhuswamy et al., 2015).
属性
IUPAC Name |
1-phenyl-3,4-dihydro-2H-quinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-14-10-11-17(12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,14H,10-11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIQRZNUOJQPCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50907712 |
Source


|
| Record name | 1-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50907712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine | |
CAS RN |
10257-98-4 |
Source


|
| Record name | 1-Phenyl-4-amino-1,2,3,4-tetrahydroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50907712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

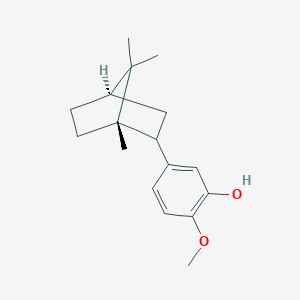
![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)
